molecular formula C17H36O3 B1594406 Dodecan-1-ol;2-methyloxirane;oxirane CAS No. 68238-81-3

Dodecan-1-ol;2-methyloxirane;oxirane

Cat. No.: B1594406
CAS No.: 68238-81-3
M. Wt: 288.5 g/mol
InChI Key: AXKRWCWDFIQIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecan-1-ol;2-methyloxirane;oxirane is a nonionic surfactant known for its excellent emulsifying, dispersing, and antistatic properties. It is commonly used in various industrial applications, including metalworking fluids, inks, and lubricants . This compound is characterized by its ability to reduce surface tension and form stable emulsions, making it valuable in formulations requiring consistent performance.

Preparation Methods

The preparation of Dodecan-1-ol;2-methyloxirane;oxirane typically involves an etherification reaction. The process begins with the reaction of a dodecyl alcohol with ethylene oxide and propylene oxide to form a polyoxyethylene and polyoxypropylene structure. This intermediate is then reacted with dodecyl alcohol to produce the final compound . The reaction conditions often include controlled temperatures and the use of catalysts to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Dodecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of peroxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer structure, potentially altering its physical and chemical properties.

    Substitution: Substitution reactions can occur, where functional groups within the polymer are replaced by other groups, leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dodecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dodecan-1-ol;2-methyloxirane;oxirane primarily involves its ability to reduce surface tension and stabilize emulsions. The molecular structure allows it to interact with both hydrophobic and hydrophilic substances, forming micelles that encapsulate hydrophobic compounds. This property is crucial in its role as an emulsifying and dispersing agent, enabling the formation of stable mixtures of otherwise immiscible substances.

Comparison with Similar Compounds

Dodecan-1-ol;2-methyloxirane;oxirane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic segments, which provides optimal emulsifying and dispersing properties for a wide range of applications.

Properties

CAS No.

68238-81-3

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

dodecan-1-ol;2-methyloxirane;oxirane

InChI

InChI=1S/C12H26O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-2-4-3;1-2-3-1/h13H,2-12H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

AXKRWCWDFIQIKI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCO.CC1CO1.C1CO1

Canonical SMILES

CCCCCCCCCCCCO.CC1CO1.C1CO1

68238-81-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.